amine](/img/structure/B13285959.png)
[(2-Chloro-6-fluorophenyl)methyl](3-methylbutyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Chloro-6-fluorophenyl)methylamine is an organic compound with the molecular formula C12H17ClFN It is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which is attached to a methylbutylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-6-fluorophenyl)methylamine typically involves the reaction of 2-chloro-6-fluorobenzyl chloride with 3-methylbutylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
On an industrial scale, the production of (2-Chloro-6-fluorophenyl)methylamine may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-6-fluorophenyl)methylamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro and fluoro substituents can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(2-Chloro-6-fluorophenyl)methylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (2-Chloro-6-fluorophenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloro and fluoro substituents can enhance its binding affinity and selectivity towards these targets. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to desired biological effects.
Comparison with Similar Compounds
(2-Chloro-6-fluorophenyl)methylamine can be compared with other similar compounds, such as:
(2-Chloro-6-fluorophenyl)methylamine: Similar structure but with a methoxypropyl group instead of a methylbutyl group.
(2-Chloro-6-fluorophenyl)methylamine: Similar structure but with different substituents on the phenyl ring.
The uniqueness of (2-Chloro-6-fluorophenyl)methylamine lies in its specific substituents, which can influence its chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H17ClFN |
|---|---|
Molecular Weight |
229.72 g/mol |
IUPAC Name |
N-[(2-chloro-6-fluorophenyl)methyl]-3-methylbutan-1-amine |
InChI |
InChI=1S/C12H17ClFN/c1-9(2)6-7-15-8-10-11(13)4-3-5-12(10)14/h3-5,9,15H,6-8H2,1-2H3 |
InChI Key |
CNPQXUHXISUIKS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNCC1=C(C=CC=C1Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


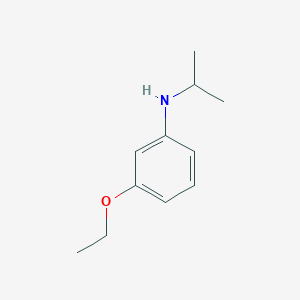

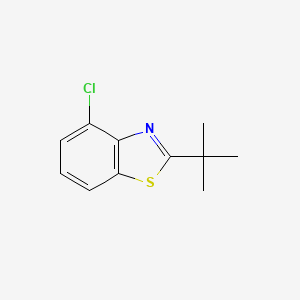
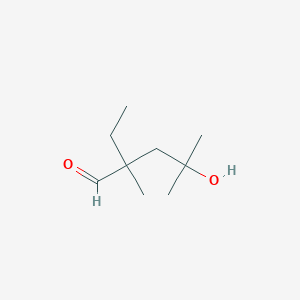
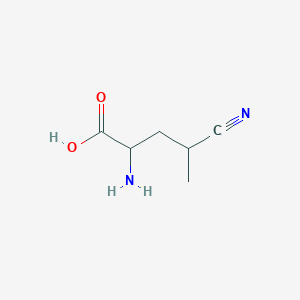
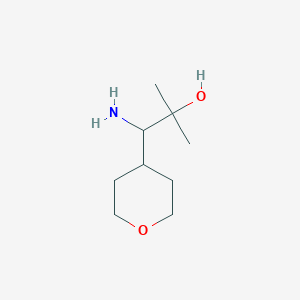
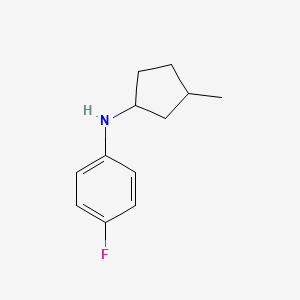
![1-[(Furan-2-ylmethyl)amino]-2-methylpropan-2-ol](/img/structure/B13285915.png)

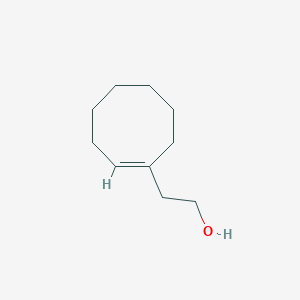
![4-[(tert-butylamino)methyl]-N,N-dimethylaniline](/img/structure/B13285928.png)
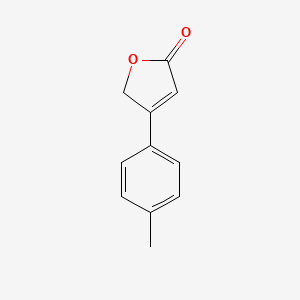
![(2-Methylpentan-3-yl)[2-(piperidin-1-yl)ethyl]amine](/img/structure/B13285940.png)
![Methyl 4-[4-(aminomethyl)phenoxy]butanoate](/img/structure/B13285966.png)
